5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehydes, often involves copper-catalyzed oxidative coupling reactions. These methods are notable for their aldehyde preservation, use of inexpensive catalysts, and high atom economy under mild conditions (Li et al., 2015). Additionally, the synthesis can employ Vilsmeier-Haack reactions for creating novel derivatives with structural diversity and potential biological activities (Hu et al., 2010).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde, has been elucidated through techniques such as X-ray crystallography. These analyses contribute to our understanding of their crystalline forms and intermolecular interactions, which are crucial for their chemical reactivity and application in synthesis (Banu et al., 2010).
Chemical Reactions and Properties
Imidazole derivatives engage in a variety of chemical reactions, enabling the formation of complex heterocyclic structures. For instance, they participate in multicomponent reactions, cycloadditions, and domino reactions, offering pathways to synthesize a wide range of biologically active compounds and intermediates for further chemical transformations (Wang et al., 2017).
Scientific Research Applications
Synthesis of 2-Aminoimidazole Alkaloids
It's used in the novel synthesis of 2-amino-1H-imidazole-4-carbaldehyde derivatives, which are key in efficiently synthesizing 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).
Potential Biological Activities
New 4-methyl-5-imidazole carbaldehyde derivatives synthesized from this compound could display biological activities. These derivatives are created by modifying the N-1 atom of the imidazole ring and methylating both N atoms (Orhan, Kose, Alkan, & Öztürk, 2019).
Key Intermediate in Drug Synthesis
It serves as a key intermediate in synthesizing Losartan, a medication used to treat high blood pressure, through a novel method yielding a significant amount of the compound (Sun, Zheng, Wang, Wang, & Xiang, 2009).
Anticancer Therapies
N-substituted imidazole derivatives show potent anti-tumor activity, suggesting its potential in developing anticancer therapies (Kumar, Swamy, Gaonkar, Basappa, Salimath, & Rangappa, 2007).
Synthesis of Fused Ring Heterocycles
It's utilized in the new synthesis of biologically active fused ring heterocycles, demonstrating its importance in creating complex organic compounds (Gaonkar & Rai, 2010).
One-Pot Synthesis of Triaryl-1H-Imidazoles
A one-pot method for synthesizing 2,4,5-triaryl-1H-imidazoles using this compound, among others, has been developed, showing its utility in efficient chemical synthesis (Sri Venkata Satyanarayana & Sivakumar, 2011).
Antimicrobial and Antioxidant Properties
Derivatives of this compound have been shown to exhibit broad antimicrobial activities and moderate to good antioxidant properties (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
properties
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKPCRCNMFOTHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232802 | |
Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102808-02-6 | |
Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102808-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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